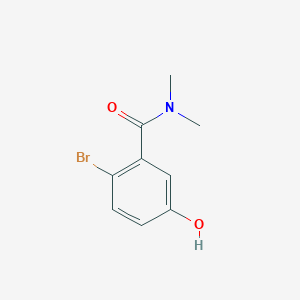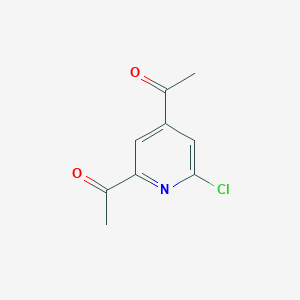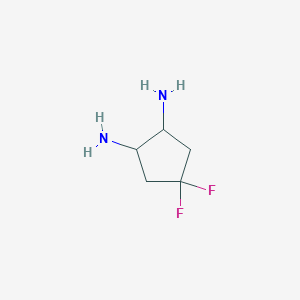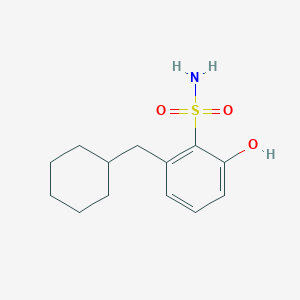
4-(Triethoxysilyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triethoxysilyl)pyridazine is an organosilicon compound that features a pyridazine ring substituted with a triethoxysilyl group. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with various substrates, making it useful in the development of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)pyridazine typically involves the reaction of pyridazine derivatives with triethoxysilane. One common method is the hydrosilylation reaction, where a pyridazine derivative is reacted with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Triethoxysilyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the reagents used.
Scientific Research Applications
4-(Triethoxysilyl)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to improve their stability and functionality.
Industry: The compound is used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its strong bonding capabilities and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 4-(Triethoxysilyl)pyridazine involves the formation of strong covalent bonds between the triethoxysilyl group and various substrates. This bonding is facilitated by the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense with other silanol groups or react with other functional groups on the substrate. This results in the formation of a stable, cross-linked network that enhances the properties of the material.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethoxysilyl)pyridazine: Similar to 4-(Triethoxysilyl)pyridazine but with methoxy groups instead of ethoxy groups.
4-(Triethoxysilyl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
4-(Triethoxysilyl)pyrazine: Contains a pyrazine ring instead of a pyridazine ring.
Uniqueness
This compound is unique due to the presence of the triethoxysilyl group, which provides strong bonding capabilities and enhances the stability and functionality of the compound. The pyridazine ring also contributes to the compound’s unique properties, making it a valuable reagent in various applications.
Properties
Molecular Formula |
C10H18N2O3Si |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
triethoxy(pyridazin-4-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-7-8-11-12-9-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
CMGVCCAJHMMWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CN=NC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


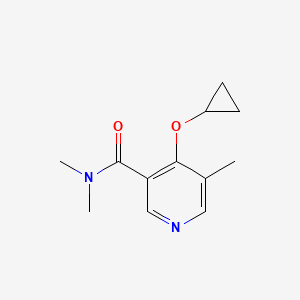

![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)

![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)

